Hydrolytic Stability of Acylated Derivatives: 2-Propylpentanoic Anhydride vs. Straight-Chain Fatty Acid Anhydrides as Acyl Donors
When used as the acyl donor for monoacylated ascorbic acid 2-glucoside derivatives, 2-propylpentanoic anhydride produced 6-bAcyl-AA-2G derivatives that exhibited substantially superior stability in neutral aqueous solution compared to derivatives prepared from straight-chain fatty acid anhydrides (6-Acyl-AA-2G). After 28 days in 10 mM neutral aqueous solution at 50 °C, 82–84% of the branched-chain acyl derivative remained intact, whereas only 61–68% of the straight-chain acyl analog survived under identical conditions [1]. Furthermore, the branched derivative released only 1–2% of the deacylation product AA-2G, indicating near-complete suppression of ester bond hydrolysis at the C-6 position, in contrast to the straight-chain derivative where AA-2G was a major degradation product [1].
| Evidence Dimension | Percentage of intact acylated derivative remaining after 28 days in neutral aqueous solution (10 mM, 50 °C, pH ~7) |
|---|---|
| Target Compound Data | 82–84% intact (6-bAcyl-AA-2G; acyl donor = 2-propylpentanoic anhydride) |
| Comparator Or Baseline | 61–68% intact (6-Acyl-AA-2G; acyl donor = straight-chain fatty acid anhydrides of equivalent chain length) |
| Quantified Difference | Absolute improvement of 14–23 percentage points in remaining intact fraction; approximately 1.2- to 1.4-fold higher stability |
| Conditions | Neutral aqueous solution (10 mM), 50 °C, 28-day incubation, quantification by HPLC; Chem. Pharm. Bull. 51(2):175–180, 2003 |
Why This Matters
For procurement decisions in cosmetic or pharmaceutical intermediate synthesis, the branched-chain anhydride delivers end-product stability gains of 20% or more, directly translating to longer shelf-life and reduced degradation-related quality failures.
- [1] Tai A, Kawasaki D, Sasaki K, Gohda E, Yamamoto I. Synthesis and Characterization of 6-O-Acyl-2-O-α-D-glucopyranosyl-L-ascorbic Acids with a Branched-acyl Chain. Chem. Pharm. Bull. 2003;51(2):175–180. doi:10.1248/cpb.51.175 View Source
